N-(2-chlorophenyl)-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide
Description
N-(2-Chlorophenyl)-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a quinazolinone core substituted with a benzylamino group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 2-chlorophenyl group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-16-11-9-15(10-12-16)13-26-22-17-5-1-3-7-19(17)28-23(29-22)31-14-21(30)27-20-8-4-2-6-18(20)25/h1-12H,13-14H2,(H,27,30)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMQTOWXUMXMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NC3=CC=CC=C3Cl)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Potential in inhibiting tumor growth and proliferation.
- Enzyme Inhibition : Interaction with specific enzymes related to disease pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various quinazoline derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
The compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A recent study investigated the effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| A549 | 20 | Cell cycle arrest at G1 phase |
These results suggest that the compound could serve as a lead for developing new anticancer therapies .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease progression. Notably, it showed inhibitory activity against certain kinases involved in cancer signaling pathways.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Protein Kinase A | 10 | Competitive |
| Cyclin-dependent Kinase 1 | 12 | Non-competitive |
This enzyme inhibition profile highlights the potential of this compound as a multi-target therapeutic agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) bridge undergoes nucleophilic displacement under alkaline conditions. This reactivity is exploited to create derivatives with modified biological profiles:
Key findings:
-
Alkylation occurs preferentially at sulfur due to its soft nucleophilic character .
-
Hybridization with oxadiazole enhances anticancer activity (IC₅₀ = 7.52 μM against HeLa cells) .
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 2 hrs | Sulfoxide | Enhanced solubility |
| KMnO₄ | H₂O, 0°C, 30 min | Sulfone | Reduced cytotoxicity |
-
Sulfone derivatives show decreased antimicrobial activity compared to the parent compound (MIC increases from 16 → 64 µg/mL against S. aureus) .
Reduction of Functional Groups
Selective reduction of the acetamide or quinazoline moieties has been achieved:
| Reducing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| LiAlH₄ | Acetamide (C=O) | Amine derivative | THF, reflux, 4 hrs |
| NaBH₄/CuCl₂ | Quinazoline (C=N) | Dihydroquinazoline | MeOH, 25°C, 12 hrs |
-
Reduced dihydroquinazoline analogs exhibit improved binding to kinase enzymes (IC₅₀ = 10 µM for CDK1) .
Acylation and Amide Coupling
The primary amine on the quinazoline ring undergoes acylation:
| Acylating Agent | Catalyst | Product | Yield |
|---|---|---|---|
| Chloroacetyl chloride | Et₃N, DCM, 0°C | N-chloroacetylated derivative | 85% |
| Benzoyl chloride | DMAP, CHCl₃, reflux | N-benzoylated analog | 76% |
Cyclocondensation Reactions
The compound participates in heterocycle formation via cyclocondensation:
| Reagent | Conditions | New Heterocycle | Biological Activity |
|---|---|---|---|
| Thiourea | HCl, EtOH, Δ | Thiazolo[4,5-b]quinazoline | Antiproliferative (IC₅₀ = 9.2 µM) |
| Hydrazine hydrate | KOH, ethylene glycol, 120°C | Pyrazolo[3,4-d]quinazoline | Antileukemic (CCRF-CEM cells) |
-
Thiazoloquinazolines exhibit 12-fold increased potency against MCF-7 cells compared to the parent compound .
Industrial-Scale Reaction Optimization
Patented protocols describe kilogram-scale synthesis:
| Parameter | Lab Scale | Industrial Process |
|---|---|---|
| Solvent | DMF | TBME/water biphasic system |
| Catalyst | Pd/C | Nickel mesh reactor |
| Purity | 92% (HPLC) | 99.8% (crystallization) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Quinazolinone-Based Analogs
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1, ):
- Structural Differences : Replaces the 2-chlorophenyl acetamide with a 4-sulfamoylphenyl group.
- Functional Impact : The sulfamoyl group enhances hydrophilicity and may confer sulfonamide-like biological activity (e.g., antimicrobial or diuretic effects). However, reduced lipophilicity could limit blood-brain barrier penetration compared to the target compound .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 763114-31-4, ):
- 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide (CAS 525582-59-6, ): Structural Differences: Substitutes the benzylamino group with an allyl moiety. However, the lack of a benzylamino group may reduce π-π stacking interactions critical for target engagement .
Triazole-Based Analogs
- 2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide (CAS 577962-41-5, ): Structural Differences: Replaces quinazolinone with a 1,2,4-triazole ring and adds a 2,4-dichlorophenyl substituent. Functional Impact: The triazole core offers distinct hydrogen-bonding capabilities and metabolic resistance.
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ():
Substituent Effects on Pharmacokinetics and Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
